3-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
3-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, a benzodioxole moiety, and a sulfanylidene group, making it a unique structure with interesting chemical properties.
Mechanism of Action
Target of Action
GNF-Pf-1221, also known as EU-0028182, is a compound that has been found to have significant anti-malarial activity . The primary target of GNF-Pf-1221 is the PfMFR3 protein, an orphan transporter in the major facilitator superfamily (MFS) found in the Plasmodium falciparum parasite . This protein is localized to the parasite’s mitochondrion .
Mode of Action
The compound interacts with its target, PfMFR3, and inhibits its function . This inhibition disrupts the normal functioning of the parasite’s mitochondria, leading to its death . The exact molecular interactions between GNF-Pf-1221 and PfMFR3 are still under investigation.
Biochemical Pathways
The inhibition of PfMFR3 by GNF-Pf-1221 affects the mitochondrial transport pathways within the Plasmodium falciparum parasite . This disruption leads to a breakdown in the energy production of the parasite, ultimately leading to its death .
Pharmacokinetics
It is known that the compound has a potent effect againstPlasmodium falciparum in vitro
Result of Action
The result of GNF-Pf-1221’s action is the death of the Plasmodium falciparum parasite . By inhibiting the function of PfMFR3, GNF-Pf-1221 disrupts the energy production within the parasite, leading to its death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a Friedel-Crafts alkylation reaction using appropriate benzodioxole derivatives.
Attachment of the Sulfanylidene Group:
Final Coupling: The final step involves coupling the intermediate with 2-methoxyethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Functionalized benzodioxole derivatives.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving thiocarbonyl groups.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile chemical reactivity.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide: Lacks the N-(2-methoxyethyl) group.
3-(1,3-benzodioxol-5-ylmethyl)-N-(2-hydroxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide: Contains a hydroxyethyl group instead of a methoxyethyl group.
Uniqueness
The presence of the N-(2-methoxyethyl) group in 3-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide enhances its solubility and potentially its biological activity, making it a unique and valuable compound for various applications.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-26-7-6-21-18(24)13-3-4-14-15(9-13)22-20(29)23(19(14)25)10-12-2-5-16-17(8-12)28-11-27-16/h2-5,8-9H,6-7,10-11H2,1H3,(H,21,24)(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGRVIYRVUWGHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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